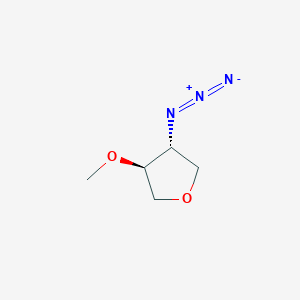
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is a chiral compound that belongs to the class of azido-substituted oxolanes
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans typically involves the azidation of a suitable precursor. One common method is the nucleophilic substitution reaction where an azide ion replaces a leaving group, such as a halide, on the oxolane ring. The reaction conditions often include the use of a polar aprotic solvent like dimethylformamide (DMF) and a source of azide ions, such as sodium azide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The azido group can participate in substitution reactions, where it is replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation.
Substitution: Sodium azide, polar aprotic solvents like DMF.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted oxolanes.
Cycloaddition: Formation of triazole derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is used as a building block for the synthesis of more complex molecules. Its azido group is particularly useful for click chemistry applications, enabling the formation of triazoles through cycloaddition reactions .
Biology
In biological research, this compound can be used to modify biomolecules through bioorthogonal chemistry. The azido group can be selectively targeted in living systems without interfering with natural biological processes .
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as antiviral and anticancer agents. The azido group can be converted to an amine, which can then be further functionalized to enhance biological activity .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique reactivity makes it valuable for creating polymers and other advanced materials with specific properties .
Mecanismo De Acción
The mechanism of action of rac-(3R,4S)-3-azido-4-methoxyoxolane, trans largely depends on the functional group transformations it undergoes. For instance, when the azido group is reduced to an amine, the resulting compound can interact with biological targets such as enzymes or receptors. The azido group itself can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules in complex biological environments .
Comparación Con Compuestos Similares
Similar Compounds
(3R,4S)-3-methoxy-4-methylaminopyrrolidine: This compound shares a similar oxolane ring structure but has a methylamino group instead of an azido group.
(3R,4S)-4-methyl-3-hexanol: Another chiral compound with a similar stereochemistry but different functional groups.
Uniqueness
rac-(3R,4S)-3-azido-4-methoxyoxolane, trans is unique due to its azido group, which imparts distinct reactivity and potential for bioorthogonal chemistry. This makes it particularly valuable for applications in click chemistry and the selective modification of biomolecules .
Propiedades
Número CAS |
1807887-96-2; 2089498-73-5 |
|---|---|
Fórmula molecular |
C5H9N3O2 |
Peso molecular |
143.146 |
Nombre IUPAC |
(3R,4S)-3-azido-4-methoxyoxolane |
InChI |
InChI=1S/C5H9N3O2/c1-9-5-3-10-2-4(5)7-8-6/h4-5H,2-3H2,1H3/t4-,5-/m1/s1 |
Clave InChI |
YNJILEFHDHHSHM-RFZPGFLSSA-N |
SMILES |
COC1COCC1N=[N+]=[N-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















